Spinosyn H
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Overview
Description
Spinosyn H is a macrolide.
Scientific Research Applications
Insecticidal Properties and Modes of Action
Spinosyns, including Spinosyn H, exhibit potent insecticidal activities, especially against lepidopterans and dipterans. They have a mode of action that involves altering both nicotinic and gamma-aminobutyric acid receptor functions in a novel way. Spinosyns are structurally unique tetracyclic lactones with attached deoxysugars, contributing to their insecticidal efficacy. They have been shown to be more environmentally friendly compared to many traditional insecticides (Sparks et al., 2001).
Biosynthesis and Genetic Engineering
Significant research has focused on the biosynthesis of spinosyns, including the use of polyketide synthase (PKS) pathways. This includes studies on the spinosyn PKS loading modules and their replacement with other modules to create novel spinosyn analogs. These modifications have resulted in spinosyn molecules with new and potent insecticidal activities (Sheehan et al., 2006).
Application in Animal Health
Spinosyns have been explored for applications in animal health, such as controlling ectoparasites on cattle and sheep. This has led to commercial development and registration of products for controlling blowfly strike and lice on sheep, with ongoing studies for cattle ectoparasite control (Kirst et al., 2002).
Glycosylation and Biochemical Studies
Studies on the glycosylation process of spinosyns, especially the rhamnosyltransferase enzyme (SpnG), have provided insights into the biosynthetic pathway. The rhamnose moiety is crucial for insecticidal activity and cell wall biosynthesis of the spinosyn producer, Saccharopolyspora spinosa (Chen et al., 2009).
Advances in Spinosyn Chemistry
Recent advances in spinosyn chemistry have led to the development of new spinosyn analogs with improved insecticidal activities and expanded pest control spectrum. These include spinetoram, a semisynthesized derivative with enhanced insecticidal activity and broader pest spectrum (Huang et al., 2009).
Novel Approaches in Development
The use of artificial neural networks and quantitative structure-activity relationships (QSAR) has been employed to identify new spinosoids with improved biological activity, leading to the synthesis of variants with increased insecticidal efficacy (Sparks et al., 2000).
properties
Product Name |
Spinosyn H |
---|---|
Molecular Formula |
C40H63NO10 |
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1 |
InChI Key |
IOCQRADVOJDJIS-SGFJDKLNSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C |
synonyms |
spinosyn H spinosyn-H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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